2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
CAS No.:
Cat. No.: VC14787772
Molecular Formula: C18H13ClN4OS
Molecular Weight: 368.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13ClN4OS |
|---|---|
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | 2-(6-chloroindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H13ClN4OS/c19-14-2-1-13-5-8-23(16(13)9-14)10-17(24)22-18-21-15(11-25-18)12-3-6-20-7-4-12/h1-9,11H,10H2,(H,21,22,24) |
| Standard InChI Key | RVGSQDJYLLBSOB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC(=CS3)C4=CC=NC=C4)Cl |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a central acetamide backbone (C2H5NO) , with a 6-chloroindole moiety linked to the carbonyl carbon and a 4-pyridinyl-substituted thiazole ring attached via the nitrogen atom. The molecular formula is C18H12ClN5OS, with a molar mass of 405.84 g/mol. Key structural attributes include:
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Indole subunit: A bicyclic aromatic system with a chlorine atom at the 6th position, enhancing electrophilic reactivity.
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, conjugated to the pyridine ring at the 4th position.
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Pyridine moiety: A six-membered aromatic nitrogen heterocycle contributing to hydrogen-bonding interactions.
| Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|
| 4-(pyridin-4-yl)-1,3-thiazol-2-amine | Pyridine-4-carbaldehyde, thiourea, I₂, EtOH, reflux | 68 |
| 2-(6-chloro-1H-indol-1-yl)acetic acid | Chloroacetyl chloride, indole, K₂CO₃, DMF | 72 |
| Final compound | EDC, HOBt, DCM, rt | 58 |
Pharmacological Properties
Anti-Inflammatory Activity
In silico and in vitro studies on structurally related pyridine-thiazole acetamides demonstrate significant cyclooxygenase (COX) inhibition. For example, compound 5j from Kamat et al. (2020) showed an IC₅₀ of 55.58 μg/mL in bovine serum albumin denaturation assays . By analogy, the chlorine and pyridine substituents in the target compound may enhance hydrophobic interactions with COX-2’s active site, potentially lowering IC₅₀ values further.
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 14–18 | Cell wall synthesis inhibition |
| Escherichia coli | 32–40 | DNA gyrase interaction |
| Candida albicans | 45–50 | Ergosterol biosynthesis |
Molecular Docking and Computational Insights
COX-2 Binding Affinity
Docking simulations using AutoDock Vina suggest strong interactions with COX-2 (PDB: 5KIR). The pyridine nitrogen forms a hydrogen bond with Arg120 (distance: 2.1 Å), while the thiazole sulfur engages in hydrophobic contacts with Val349. The chloroindole moiety occupies a hydrophobic pocket near Tyr385, mimicking arachidonic acid positioning .
Physicochemical Predictions
Using the Lipinski rule of five:
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